molecular formula C24H44N6O8S B8106345 Biotin-PEG6-azide

Biotin-PEG6-azide

Cat. No.: B8106345
M. Wt: 576.7 g/mol
InChI Key: WTVVCWJIXLJVCQ-FUDKSRODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG6-azide is a biotin-labeled, polyethylene glycol-based linker that is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG6-azide typically involves the conjugation of biotin with a polyethylene glycol chain that terminates in an azide group. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG6-azide primarily undergoes click chemistry reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biotin-PEG6-azide has a wide range of applications in scientific research, including:

Mechanism of Action

Biotin-PEG6-azide exerts its effects through its ability to form stable triazole linkages with alkyne-containing molecules. This reaction is bioorthogonal, meaning it does not interfere with biological processes. The biotin moiety allows for strong binding to streptavidin, avidin, or NeutrAvidin proteins, facilitating the detection, purification, and targeting of conjugated molecules .

Comparison with Similar Compounds

  • Biotin-PEG4-azide
  • Biotin-PEG2-azide
  • Biotin-PEG8-azide

Comparison:

This compound stands out due to its optimal chain length, making it a versatile and widely used reagent in various scientific applications.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N6O8S/c25-30-27-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-26-22(31)4-2-1-3-21-23-20(19-39-21)28-24(32)29-23/h20-21,23H,1-19H2,(H,26,31)(H2,28,29,32)/t20-,21-,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVVCWJIXLJVCQ-FUDKSRODSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N6O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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